5-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carbohydrazide
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Overview
Description
5-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carbohydrazide is a heterocyclic compound that contains both oxadiazole and pyridine rings These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carbohydrazide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of aromatic hydrazides with aromatic aldehydes through dehydrative cyclization of 1,2-diacylhydrazines . The oxidative cyclization can be achieved using various oxidizing agents such as lead tetraacetate, potassium permanganate, and ferric chloride .
Industrial Production Methods
Industrial production methods for this compound may involve solvent-free conditions and the use of microwave-accelerated synthesis to enhance reaction rates and yields. The use of melamine-formaldehyde resin supported sulfuric acid as a dehydration reagent under microwave conditions has been reported to be effective .
Chemical Reactions Analysis
Types of Reactions
5-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carbohydrazide undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, lead tetraacetate.
Reducing Agents: Sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions can introduce various substituents at the chlorophenyl group.
Scientific Research Applications
5-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antibacterial, antifungal, and antiviral activities
Medicine: Potential use in the development of new drugs for treating various diseases, including tuberculosis.
Mechanism of Action
The mechanism of action of 5-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function . In the case of its antitubercular activity, it may inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes involved in the bacterial metabolism .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-amine: Another oxadiazole derivative with similar biological activities.
3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole: A pyrazole derivative with antibacterial and antifungal properties.
Uniqueness
5-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carbohydrazide is unique due to its combination of oxadiazole and pyridine rings, which confer a broad spectrum of biological activities and potential applications in various fields. Its specific structure allows for targeted interactions with molecular pathways, making it a valuable compound for drug development and other scientific research.
Properties
Molecular Formula |
C16H14ClN5O2 |
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Molecular Weight |
343.77 g/mol |
IUPAC Name |
5-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carbohydrazide |
InChI |
InChI=1S/C16H14ClN5O2/c1-8-12(14(23)20-18)7-13(9(2)19-8)16-22-21-15(24-16)10-4-3-5-11(17)6-10/h3-7H,18H2,1-2H3,(H,20,23) |
InChI Key |
CMTZPFBDGPDCFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=N1)C)C2=NN=C(O2)C3=CC(=CC=C3)Cl)C(=O)NN |
Origin of Product |
United States |
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